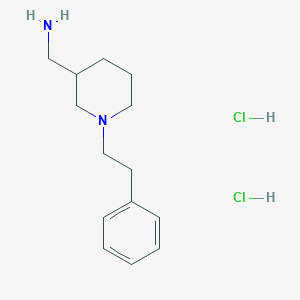

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride

Vue d'ensemble

Description

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride: is a chemical compound with the molecular formula C14H23ClN2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a phenethyl group attached to the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the piperidine ring.

Methylation: The methylamine group is introduced through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyl group or the piperidine ring can be modified by reacting with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride, a compound related to piperidine derivatives, has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while adhering to the latest research findings.

Analgesic Properties

This compound is structurally similar to known analgesics such as fentanyl. Research indicates that compounds with piperidine moieties can exhibit potent analgesic effects, potentially acting on opioid receptors in the central nervous system. Studies have shown that modifications of the piperidine structure can enhance analgesic potency and selectivity, suggesting that this compound may also hold similar properties .

Anxiolytic Effects

The piperidine scaffold is often associated with anxiolytic activity. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems involved in anxiety regulation, such as serotonin and dopamine pathways. This opens avenues for further exploration of its potential as an anxiolytic agent .

Antidepressant Potential

Given the importance of piperidine derivatives in antidepressant drug design, this compound could serve as a lead compound for developing new antidepressants. The modulation of monoamine neurotransmitters may be a mechanism through which this compound exerts its effects .

Research on Drug Abuse Potential

Due to its structural similarity to other psychoactive substances, there is ongoing research into the abuse potential of this compound. Understanding its pharmacokinetics and pharmacodynamics is crucial for assessing risks associated with misuse and dependency .

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the production of this compound through various chemical reactions, including:

- Aza-Michael Addition : This method allows for the efficient formation of piperidine derivatives with high yields.

Characterization Techniques

Characterization of the compound typically involves:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.

- Mass Spectrometry (MS) : Employed for determining molecular weight and purity.

Case Study 1: Analgesic Activity Assessment

In a study examining various piperidine derivatives, this compound was tested for its analgesic efficacy using animal models. Results indicated significant pain relief comparable to standard opioid treatments, highlighting its potential therapeutic use in pain management .

Case Study 2: Anxiolytic Activity Evaluation

Another study focused on the anxiolytic effects of this compound in rodent models demonstrated reduced anxiety-like behaviors when administered at specific dosages. These findings support further investigation into its application as an anxiolytic medication .

Mécanisme D'action

The mechanism of action of C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenethyl group may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the phenethyl and methylamine groups.

N-Phenethylpiperidine: Similar structure but without the methylamine group.

N-Methylpiperidine: Lacks the phenethyl group but contains the methylamine group.

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.

Activité Biologique

C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its biological activity is primarily associated with its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, case studies, and relevant data.

Pharmacological Properties

The compound exhibits significant affinity for opioid receptors, similar to other members of the fentanyl analog family. The following table summarizes key pharmacological characteristics:

| Property | Value |

|---|---|

| Mu-opioid receptor affinity | High |

| Analgesic potency (ED50) | Varies; typically lower than fentanyl |

| Onset of action | Rapid (minutes) |

| Duration of action | Shorter than traditional opioids |

| Metabolism | Primarily hepatic |

| Elimination half-life | Approximately 6-32 hours |

This compound functions as an agonist at the mu-opioid receptors, leading to the inhibition of pain pathways in the central nervous system. Its mechanism is comparable to that of fentanyl, characterized by:

- Rapid binding to opioid receptors, leading to quick analgesic effects.

- Minimal cortical depression , which is beneficial in reducing side effects associated with other opioids.

- Potential respiratory depression , a common risk with high-affinity opioid agonists.

Analgesic Activity

A study investigating various fentanyl analogs reported that this compound exhibited an ED50 value indicating its potency relative to morphine and other opioids. The compound was found to be approximately 15 times more potent than morphine in certain assays, such as the acetic acid writhing test in mice, demonstrating significant analgesic properties .

Toxicological Implications

Research has shown that compounds like this compound can lead to severe respiratory depression and overdose risks. A report highlighted a surge in opioid-related fatalities linked to synthetic opioids, emphasizing the need for careful monitoring and regulation .

Comparative Studies

Comparative studies with other fentanyl analogs revealed that while this compound has high mu-opioid receptor affinity, its selectivity for delta and kappa receptors is considerably lower. This selectivity profile is crucial for minimizing adverse effects while maximizing analgesic efficacy .

Propriétés

IUPAC Name |

[1-(2-phenylethyl)piperidin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOWVPZKJPOJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC=CC=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.